(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
Description
(Z)-2-Benzyl-3-iodobut-2-ene-1,4-diol is a halogenated diol characterized by a Z-configured double bond at the C2 position, a benzyl substituent at C2, and an iodine atom at C3. The compound is synthesized via a Grignard reaction involving benzyl magnesium chloride and 2-butyne-1,4-diol, followed by iodination using I₂ in the presence of CuBr·SMe₂ as a catalyst . This method yields a colorless product, indicative of high purity.
Properties
IUPAC Name |
2-benzyl-3-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis of Z-alkenes. For instance, the Wittig reaction is a widely used method where a carbonyl compound reacts with a phosphorus ylide to form the desired alkene with high Z-selectivity . Another method includes the use of cross-coupling reactions, such as the palladium-catalyzed cross-coupling of alkenyl halides with organometallic reagents .
Industrial Production Methods
Industrial production of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the iodine atom can produce a variety of substituted alkenes.
Scientific Research Applications
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s functional groups make it a potential candidate for biological assays and studies involving enzyme interactions.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol, a comparative analysis with structurally related diols is provided below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The iodine atom in (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol enhances its susceptibility to elimination or nucleophilic substitution compared to non-halogenated analogs like 2-butyne-1,4-diol. This reactivity is leveraged in synthesizing iodine-containing heterocycles .
Biological vs. Synthetic Origins :
- (Z)-2-Methyl-2-butene-1,4-diol derivatives occur naturally as glucosides, suggesting biological roles , whereas (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is strictly synthetic, highlighting its niche in materials science over biochemistry.
Applications: The target compound’s primary use is in constructing anthrathiophene scaffolds , whereas 2-butyne-1,4-diol serves as an industrial monomer, and 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol is utilized in crystal engineering .
Research Findings and Implications
- Synthetic Versatility: The iodine atom in (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol allows for further functionalization, a feature absent in non-halogenated analogs. This makes it a valuable intermediate in medicinal chemistry for introducing halogen motifs .
- Thermodynamic Stability : Analogous diols like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol exhibit high stability due to hydrogen bonding and steric protection . The target compound’s stability remains understudied but is likely lower due to the labile C–I bond.
Biological Activity
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is an organic compound notable for its unique structure, which includes a benzyl group, an iodine atom, and two hydroxyl groups attached to a butene backbone. The Z-configuration around the double bond significantly influences its chemical properties and biological interactions. This compound has emerged as a subject of interest in various fields, particularly in medicinal chemistry and biological research due to its potential pharmacological activities.
Functional Groups and Reactivity
The presence of hydroxyl groups makes (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol a candidate for various chemical reactions:
- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.
- Reduction : The iodine atom can be reduced to form a hydrogen atom.
- Substitution : The iodine atom can be replaced with other nucleophiles, such as halides or amines.
These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.
Biological Activity
The biological activity of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is primarily attributed to its functional groups that facilitate interactions with biological molecules. The hydroxyl groups can form hydrogen bonds, while the iodine atom may participate in halogen bonding. These interactions are crucial for the compound's binding affinity and specificity towards various molecular targets, influencing several biochemical pathways .
Pharmacological Potential
Research indicates that derivatives of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol may possess significant pharmacological properties. For instance, studies have suggested potential applications in drug discovery due to its ability to interact with enzyme systems and influence metabolic pathways.
Case Studies
- Enzyme Interaction Studies : In vitro assays demonstrated that (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol could inhibit specific enzyme activities, suggesting its role as a potential inhibitor in metabolic pathways .
- Antimicrobial Activity : Preliminary studies showed that certain derivatives exhibited antimicrobial properties against various bacterial strains, indicating their potential use in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
